molecular formula C5H4O2 B1447058 Furfural-3,4,5-D3 CAS No. 53599-40-9

Furfural-3,4,5-D3

Cat. No.: B1447058
CAS No.: 53599-40-9
M. Wt: 99.1 g/mol
InChI Key: HYBBIBNJHNGZAN-CBYSEHNBSA-N
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Description

Furfural-3,4,5-D3 is a deuterated derivative of furfural, a compound derived from agricultural byproducts like corncobs, oat, wheat bran, and sawdust. The deuterium atoms replace the hydrogen atoms at the 3, 4, and 5 positions of the furan ring. This modification makes this compound particularly useful in various scientific research applications, especially in the field of analytical chemistry.

Mechanism of Action

Target of Action

Furfural-3,4,5-D3 is a derivative of furfural, a key furan inhibitor that acts synergistically with other inhibitors present in the hydrolysate . The primary targets of this compound are likely to be similar to those of furfural, which include microbial metabolism .

Mode of Action

Furfural, from which this compound is derived, is known to exert toxicity on microbial metabolism . It’s plausible that this compound may interact with its targets in a similar manner, causing changes that inhibit microbial metabolism.

Biochemical Pathways

This compound likely affects the same biochemical pathways as furfural. Furfural is known to interfere with the conversion of lignocellulosic carbon to pyruvate, a key step in many biochemical pathways . The downstream effects of this interference can include reduced productivity of microbial biocatalysts .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of furfural. Furfural is known to inhibit microbial metabolism, which can result in reduced productivity of microbial biocatalysts .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of other inhibitors in the hydrolysate can enhance the inhibitory effect of furfural . It’s plausible that similar interactions could influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Furfural-3,4,5-D3 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase. These interactions often result in the inhibition of enzyme activity, leading to alterations in cellular metabolism. Additionally, this compound can form adducts with proteins, affecting their structure and function .

Cellular Effects

This compound has been shown to induce the accumulation of reactive oxygen species (ROS) in various cell types, including yeast cells (Saccharomyces cerevisiae). This accumulation leads to cellular damage, affecting mitochondria, vacuole membranes, the actin cytoskeleton, and nuclear chromatin . The compound also influences cell signaling pathways and gene expression, often resulting in oxidative stress and altered cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, particularly those involved in glycolysis and the pentose phosphate pathway . The compound also induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression. Additionally, this compound can form covalent adducts with proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro studies . In vivo studies have also demonstrated long-term effects on cellular function, including altered metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and metabolic changes. At higher doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, with certain dosages leading to a rapid increase in adverse effects. It is crucial to carefully control the dosage to avoid toxic effects in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of furanic compounds. The compound is metabolized to less toxic intermediates, such as furan methanol and furoic acid, through enzymatic reduction and oxidation reactions . These metabolic pathways often involve enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play crucial roles in detoxifying this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is often transported by specific binding proteins and transporters . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. This compound tends to accumulate in organs with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

This compound is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its localization, with different effects observed in various compartments. For example, in the mitochondria, this compound can induce oxidative stress and disrupt mitochondrial function. In the nucleus, it can affect gene expression by interacting with DNA and nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furfural-3,4,5-D3 typically involves the deuteration of furfural. One common method is the catalytic hydrogenation of furfural in the presence of deuterium gas. The reaction conditions often include a metal catalyst such as palladium or platinum and a solvent like ethanol or methanol. The reaction is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of furfural and deuterium gas over a fixed-bed reactor containing the metal catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Furfural-3,4,5-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, solid catalysts like vanadium phosphorus oxide.

    Reduction: Hydrogen gas, metal catalysts such as palladium or nickel.

    Substitution: Various organic reagents depending on the desired substitution.

Major Products

    Oxidation: Maleic acid, 2-furoic acid.

    Reduction: Furfuryl alcohol, tetrahydrofurfuryl alcohol.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

Furfural-3,4,5-D3 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Furfural-3,4,5-D3 can be compared with other similar compounds like:

    Furfural: The non-deuterated form, widely used in the same applications but lacks the isotopic labeling that makes this compound useful in analytical studies.

    Furfuryl Alcohol: A reduction product of furfural, used in the production of resins and polymers.

    Tetrahydrofurfuryl Alcohol: Another reduction product, used as a solvent and in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and metabolic studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

3,4,5-trideuteriofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBBIBNJHNGZAN-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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Synthesis routes and methods II

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
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Synthesis routes and methods III

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At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
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Synthesis routes and methods IV

Procedure details

In a process disclosed by David J. Medeiros et al. in U.S. Pat. No. 4,533,743, aqueous pentose solution was reacted at high temperature and pressure in the presence of a mineral acid catalyst to maximize furfural yield and selectivity. The process utilized a plug flow reactor and a combination of four conditions: The concentration of pentose in the pentose-aqueous feed solution before entry into the reactor was between 1 and 10 percent by weight of the aqueous solution before the addition of acid; the concentration of the mineral acid in the reactor was between 0.05 and 0.2 normality before entry into the reactor; the reactor was operated at a temperature between 220° C. and 300° C.; and the residence time of the pentose in the reactor was between 0.5 and 100 seconds. The reactor pressure was high enough to prevent vaporization of the aqueous solutions at the high temperatures used, between about 1000 and 2000 psi (6.895 and 13.79 MPa). In one configuration of the process, furfural produced from a xylose stream was separated with a water immiscible extraction solvent. The yield of furfural was 66% after one pass. Because incomplete conversion of the xylose took place, the aqueous solution could be recycled for additional yield. The selectivity of the xylose converted was 73%. Faster flow rates increased selectivity at the expense of lowered conversion, suggesting that maximum yields using multiple cycles would reach 80-85%. In a second configuration, the aqueous xylose solution was mixed with an immiscible solvent, toluene, before reaction. The conversion was 98% and the yield was 71%.
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Synthesis routes and methods V

Procedure details

In 270 ml of tetrahydrofuran was dissolved 32.0 g of 3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione which had been obtained by condensation between dehydroacetic acid and furfural. To the solution, 1.6 g of 5% palladium on carbon was added as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 5 kg/cm2 for 10 hours. The catalyst was removed by filtration and the solvent was evaporated under a reduced pressure. The light-yellow oily product thus obtained was purified by silica gel chromatography to obtain a 21.0 g (yield: 65%) of 3-(3-(2-tetrahydrofuryl)propionyl)-6-methyltetrahydropyran-2,4-dione in the form of the light-yellow crystal, m.p. 43°-45° C.
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3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
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32 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furfural-3,4,5-D3
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Furfural-3,4,5-D3

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